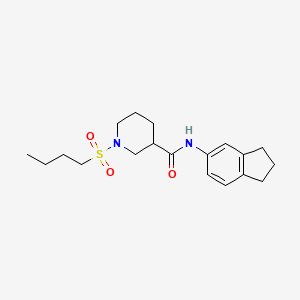
1-butylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a butylsulfonyl group and an indene moiety
Méthodes De Préparation
The synthesis of 1-butylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride and a base.
Attachment of the Indene Moiety: The indene moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
1-butylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indene moiety, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction pathways.
Applications De Recherche Scientifique
1-butylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties, such as conductivity or stability.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mécanisme D'action
The mechanism of action of 1-butylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-butylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide: Lacks the butylsulfonyl group, which may affect its chemical properties and biological activity.
1-butylsulfonylpiperidine-3-carboxamide: Lacks the indene moiety, which may influence its overall structure and function.
The uniqueness of this compound lies in its combined structural features, which may confer specific advantages in its applications.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-3-12-25(23,24)21-11-5-8-17(14-21)19(22)20-18-10-9-15-6-4-7-16(15)13-18/h9-10,13,17H,2-8,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXFJKJRQXNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-diethyl-1-[(5-nitro-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5421914.png)
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5421921.png)
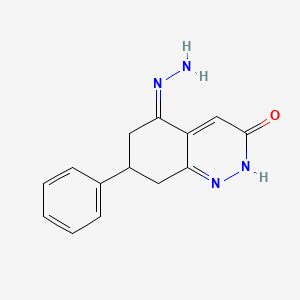
![ETHYL 3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5421943.png)
![6-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5421952.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B5421963.png)
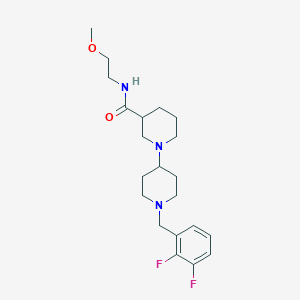
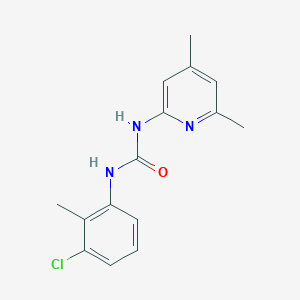
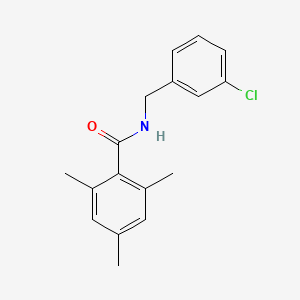

![ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate](/img/structure/B5421990.png)
![ethyl 3-allyl-8-(benzoylamino)-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate](/img/structure/B5422000.png)
![3-[(dimethylamino)methyl]-1-(2-propylisonicotinoyl)-3-piperidinol](/img/structure/B5422011.png)
![1-[6-(3-CHLOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5422025.png)
